1-(2-Isocyanoethyl)-2,3-dihydroindole
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Overview
Description
1-(2-Isocyanoethyl)-2,3-dihydroindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature, particularly in alkaloids and other biologically active molecules. This compound is notable for its isocyano group, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is known that isocyanate compounds play a significant role in the secondary metabolism of cyanobacteria and other microorganisms .
Mode of Action
It is known that isocyanates can undergo reactions with small molecules such as water, alcohols, and amines, which are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
Biochemical Pathways
Reactions between substituted isocyanates and other small molecules are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Additionally, isocyanide-based cyclization has proven to be versatile for producing N-containing heterocycles .
Result of Action
It is known that some isocyanate compounds have been associated with cytotoxic activity .
Action Environment
It is known that the reactions of isocyanates can be catalyzed under certain conditions, such as the presence of amine bases .
Biochemical Analysis
Biochemical Properties
1-(2-Isocyanoethyl)-2,3-dihydroindole interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The compound’s isocyanide group can undergo reactions with small molecules like water, leading to the formation of carbamate or imidic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to have cytotoxic activity, indicating its potential influence on cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, potentially inhibiting or activating enzymes
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are areas of active research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be influenced by these interactions .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isocyanoethyl)-2,3-dihydroindole can be synthesized through various methods. One common approach involves the reaction of 2,3-dihydroindole with 2-bromoethyl isocyanide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the isocyano group is introduced to the indole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isocyanoethyl)-2,3-dihydroindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amino group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include polycyclic spiroindolines, which are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
1-(2-Isocyanoethyl)-2,3-dihydroindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(2-Isocyanoethyl)-1H-indole: This compound is structurally similar but differs in the position of the isocyano group.
1-(2-Isocyanoethyl)piperidine: Another similar compound with a piperidine ring instead of an indole ring.
Uniqueness
1-(2-Isocyanoethyl)-2,3-dihydroindole is unique due to its specific reactivity and the ability to form complex polycyclic structures. Its derivatives have shown significant biological activity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-(2-isocyanoethyl)-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOISHRIQRHVZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCN1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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